molecular formula C11H10ClNO5 B13699472 Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate

Cat. No.: B13699472
M. Wt: 271.65 g/mol
InChI Key: NHVKBWWWJNULDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group

Preparation Methods

The synthesis of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives.

Scientific Research Applications

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Lacks the chloro group, resulting in different reactivity and applications.

    Ethyl 3-(5-bromo-2-nitrophenyl)-3-oxopropanoate: The bromo group can lead to different substitution reactions compared to the chloro group.

    Ethyl 3-(5-chloro-2-aminophenyl)-3-oxopropanoate:

Properties

Molecular Formula

C11H10ClNO5

Molecular Weight

271.65 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)8-5-7(12)3-4-9(8)13(16)17/h3-5H,2,6H2,1H3

InChI Key

NHVKBWWWJNULDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.